N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both methanesulfonyl and nitrophenyl groups in the molecule suggests potential reactivity and biological activity.
Properties
CAS No. |
61096-04-6 |
|---|---|
Molecular Formula |
C13H18N2O5S |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-5-6-13(16)14(21(2,19)20)11-7-9-12(10-8-11)15(17)18/h7-10H,3-6H2,1-2H3 |
InChI Key |
TWQNLWWDPSDJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide typically involves the reaction of hexanamide with methanesulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)hexanamide
Substitution: Various substituted sulfonamides depending on the reagents used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a drug candidate for treating bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide is likely related to its ability to interfere with bacterial cell wall synthesis or protein function. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide is unique due to its specific chain length and the presence of both methanesulfonyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
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